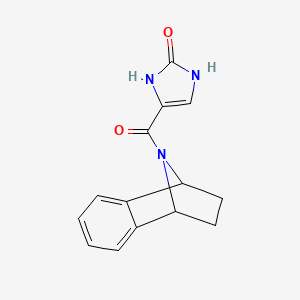

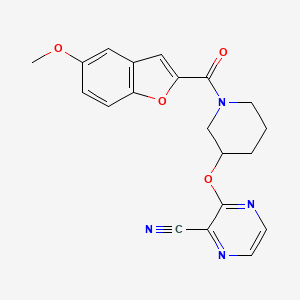

N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazole ring is aromatic and can participate in electrophilic substitution reactions. The thio group might make the compound susceptible to oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents.Scientific Research Applications

1. PET Tracer Development

A significant application of thioacetamide derivatives like the one is in the development of PET tracers. For instance, Gao et al. (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These tracers were developed through a meticulous synthesis process, showcasing the potential of thioacetamide derivatives in advanced imaging techniques, crucial for understanding biological processes and diseases at the molecular level (Gao, Wang, & Zheng, 2016).

2. Antibacterial Agent Development

Another significant application is in the development of antibacterial agents. Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized various thioacetamide derivatives and tested them for antibacterial activity. The derivatives showcased significant activity, indicating the potential of such compounds in combating bacterial infections. This research contributes to the ongoing search for new and effective antibacterial agents, a critical need in the face of rising antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).

3. Anticonvulsant Activity Study

Further extending the versatility of thioacetamide derivatives, Aktürk et al. (2002) synthesized and evaluated various derivatives for their anticonvulsant activity. Their findings highlighted specific compounds that demonstrated considerable activity against seizures, contributing to the potential therapeutic applications of such compounds in neurological disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

4. Conformational Analysis and Drug Design

Furthermore, compounds resembling the structure of N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide are often subjects of conformational analysis and drug design. Prhavc et al. (1999) conducted a detailed conformational analysis of a Pyrazolo[1, 5-c]Pyrimidine C-Nucleoside, contributing to the understanding of the structural dynamics that influence the biological activity of such compounds (Prhavc, Plavec, Kobe, Leban, & Giester, 1999).

Future Directions

Mechanism of Action

Target of action

Compounds with a benzimidazole moiety, like the one in this compound, are known to interact with various biological targets including enzymes and receptors . The exact target would depend on the specific structure and functional groups of the compound.

Mode of action

The interaction with the target usually involves the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and hydrophobic interactions) between the compound and specific amino acids in the target protein. This can lead to changes in the conformation or activity of the protein .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a metabolic pathway, the compound could inhibit the enzyme and disrupt the pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties like solubility, stability, and size. For example, compounds with good solubility in both water and lipids are usually well-absorbed in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in cell signaling to cell death .

Action environment

Environmental factors like pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-13(2)20-17(22)12-24-18-19-11-16(21(18)9-10-23-4)15-7-5-14(3)6-8-15/h5-8,11,13H,9-10,12H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAWBDSUZNDLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2638410.png)

![1-(3,5-dimethoxyphenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638414.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)

![4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2638420.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2638421.png)

![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)